![molecular formula C7H5N3O2 B2391107 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35251-84-4](/img/structure/B2391107.png)
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione
Vue d'ensemble
Description
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is also known by its IUPAC name, and its CAS Registry Number is 35251-84-4 .
Synthesis Analysis
The synthesis of new 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione derivatives has been described in the literature . The process involves a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione can be represented by the InChI code: 1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12) .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione are not detailed in the search results, the compound’s synthesis process suggests it can undergo nucleophilic substitution, reduction, acylation, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione include a molecular weight of 163.1335 and a melting point greater than 320°C . The compound is a solid at room temperature .Applications De Recherche Scientifique
Cancer Treatment
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as potential inhibitors for KRAS covalent activity. These compounds show promise in treating cancer and other diseases associated with KRAS activity (De, 2022).
Ligands for GABA Receptor Complex
A derivative of 1,4-dihydropyrido[2,3-b]pyrazin-2(3H),3-dione has been synthesized and shown potential as a ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber, Bartsch, & Erker, 2002).
Analgesic Effects
The compound 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a derivative in the 5-azaquinoxaline-2,3-dione series, has demonstrated potent inhibitory activities on d-amino acid oxidase (DAAO). Its analgesic effects have been investigated in rodents, suggesting potential application in chronic pain treatment and morphine analgesic tolerance (Xie et al., 2016).
Structural Studies
The structures of reaction products from hexafluorobiacetyl and ortho-diamines, including pyrido[3,4-b]pyrazine systems, have been investigated. This research explores how trifluoromethyl groups stabilize covalently bound hydrates, contributing to our understanding of these compounds' properties (Cushman, Wong, & Bacher, 1986).
Mitotic Inhibition
1,2-Dihydropyrido[3,4-b]pyrazines have been identified as mitotic inhibitors with significant antitumor activity. Their synthesis and evaluation indicate that these compounds could cause the accumulation of cells at mitosis, making them relevant in anticancer research (Temple, Rose, Comber, & Rener, 1987).
Electrochemical Studies
Research into the electrochemical reduction of pyrido[2,3-b]pyrazines has led to the isolation of 1,4-dihydro derivatives. This study contributes to understanding the electrochemical properties of these compounds and their potential applications in various fields (Armand, Chekir, & Pinson, 1978).
Synthesis and Reactivity
Investigations have been conducted on the synthesis and reactivity of original 1,4-dihydropyrazine rings. Such studies provide insights into the chemical properties and potential applications of these derivatives in various scientific fields (Chaignaud, Gillaizeau, Ouhamou, & Coudert, 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It has been suggested that similar compounds may act as covalent inhibitors of the kras protein , which plays a crucial role in cell signaling pathways.
Mode of Action
It has been suggested that similar compounds may interact with their targets by forming a covalent bond, thereby inhibiting the activity of the target protein .
Biochemical Pathways
If it acts as a kras inhibitor, it could potentially affect the mapk/erk pathway, which is involved in cell proliferation and survival .
Result of Action
If it acts as a kras inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Propriétés
IUPAC Name |
1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBUUVXPCSJTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)
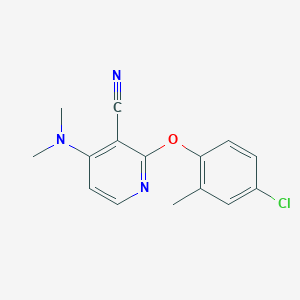

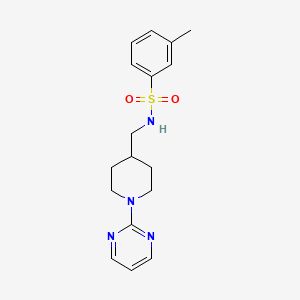
![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)
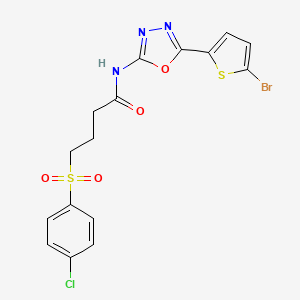


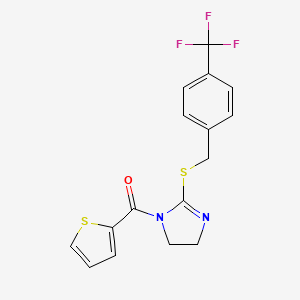
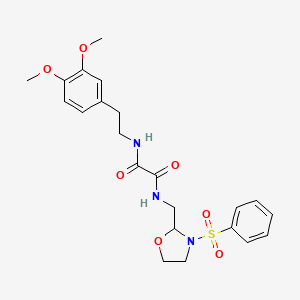
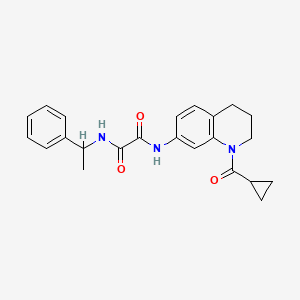
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391047.png)